molecular formula C14H21NO5 B1380036 3-[(Tert-butoxy)carbonyl]-9-oxo-3-azabicyclo[3.3.1]nonane-7-carboxylic acid CAS No. 1174311-20-6

3-[(Tert-butoxy)carbonyl]-9-oxo-3-azabicyclo[3.3.1]nonane-7-carboxylic acid

Cat. No.: B1380036
CAS No.: 1174311-20-6
M. Wt: 283.32 g/mol
InChI Key: HSEIFGFVCUJCPO-UHFFFAOYSA-N
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Description

3-[(Tert-butoxy)carbonyl]-9-oxo-3-azabicyclo[3.3.1]nonane-7-carboxylic acid is a high-value chemical intermediate designed for advanced pharmaceutical and organic synthesis research. This compound features a bifunctional bicyclo[3.3.1]nonane scaffold, incorporating both a tert-butyloxycarbonyl (Boc) protected amine and a carboxylic acid moiety, making it a versatile building block for the construction of more complex molecules. Its primary research application lies in medicinal chemistry, particularly in the development of new active pharmaceutical ingredients (APIs). The Boc group serves as a crucial protecting group for amines, allowing for selective reactions at the carboxylic acid site; this protection can be cleanly removed under acidic conditions, such as with trifluoroacetic acid or hydrochloric acid, to reveal the free amine for further derivatization . The rigid bicyclic framework is of significant interest in drug discovery for its potential to confer conformational restraint and improve the physicochemical properties of candidate molecules. Researchers will find this compound especially useful for synthesizing libraries of novel compounds for biological screening, exploring structure-activity relationships, and developing synthetic routes to complex nitrogen-containing heterocycles. This product is strictly for research purposes and is labeled "For Research Use Only." It is not intended for diagnostic or therapeutic applications, nor for human consumption. Please note: Key physicochemical properties such as melting point, solubility, and specific optical rotation are not available for this exact compound in the current search results and should be determined experimentally.

Properties

IUPAC Name

3-[(2-methylpropan-2-yl)oxycarbonyl]-9-oxo-3-azabicyclo[3.3.1]nonane-7-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21NO5/c1-14(2,3)20-13(19)15-6-9-4-8(12(17)18)5-10(7-15)11(9)16/h8-10H,4-7H2,1-3H3,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HSEIFGFVCUJCPO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC2CC(CC(C1)C2=O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1174311-20-6
Record name 3-[(tert-butoxy)carbonyl]-9-oxo-3-azabicyclo[3.3.1]nonane-7-carboxylic acid
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(Tert-butoxy)carbonyl]-9-oxo-3-azabicyclo[3.3.1]nonane-7-carboxylic acid typically involves multiple steps:

    Formation of the Bicyclic Core: The bicyclic core can be synthesized through a Diels-Alder reaction, which involves the cycloaddition of a diene and a dienophile. This step forms the bicyclo[3.3.1]nonane structure.

    Introduction of the Boc Group: The tert-butoxycarbonyl group is introduced using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. This step protects the amine group.

    Oxidation: The ketone group (9-oxo) is introduced through an oxidation reaction, often using reagents like pyridinium chlorochromate (PCC) or Dess-Martin periodinane.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to improve efficiency and yield. The use of automated synthesis and purification systems can also enhance the scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo further oxidation reactions to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to convert the ketone group to an alcohol.

    Substitution: The Boc group can be removed under acidic conditions, allowing for further functionalization of the amine group.

Common Reagents and Conditions

    Oxidation: Pyridinium chlorochromate (PCC), Dess-Martin periodinane.

    Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).

    Substitution: Trifluoroacetic acid (TFA) for Boc deprotection.

Major Products

    Oxidation: Formation of carboxylic acids or aldehydes.

    Reduction: Formation of alcohols.

    Substitution: Formation of free amines.

Scientific Research Applications

Medicinal Chemistry

The compound's structure suggests potential applications in drug development, particularly as a scaffold for designing new pharmaceutical agents. Its bicyclic nature may enhance binding affinity to biological targets, making it a candidate for further exploration in the synthesis of novel therapeutics.

Case Study:
Research has indicated that derivatives of azabicyclic compounds exhibit significant activity against various pathogens and cancer cell lines. For instance, studies have shown that modifications to the bicyclic structure can lead to compounds with improved selectivity and potency against specific targets, such as enzymes involved in cancer proliferation .

Organic Synthesis

This compound serves as an intermediate in the synthesis of more complex molecules. Its functional groups allow for various chemical reactions, including esterification and amide formation, which are crucial in organic synthesis.

Example Reaction:
The tert-butoxycarbonyl (Boc) group is commonly used in peptide synthesis as a protecting group for amines. The ability to selectively remove this group under mild conditions makes it valuable for synthesizing peptides with specific sequences .

Material Science

Recent studies have explored the use of azabicyclic compounds in developing new materials, particularly polymers with enhanced mechanical properties or thermal stability. The incorporation of such compounds into polymer matrices can improve their overall performance.

Research Insight:
Investigations into polymer blends containing azabicyclic structures have demonstrated improved tensile strength and elasticity compared to traditional polymers, suggesting potential applications in high-performance materials .

Mechanism of Action

The mechanism of action of 3-[(Tert-butoxy)carbonyl]-9-oxo-3-azabicyclo[3.3.1]nonane-7-carboxylic acid depends on its specific application. In drug development, it may act by binding to specific enzymes or receptors, thereby modulating their activity. The Boc group can be removed to expose the amine, which can then interact with biological targets.

Comparison with Similar Compounds

Structural and Functional Differences

The following table summarizes key structural and functional differences between the target compound and analogous bicyclic derivatives:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Functional Groups Substituent Positions Applications/Notes
Target Compound : 3-[(Tert-butoxy)carbonyl]-9-oxo-3-azabicyclo[3.3.1]nonane-7-carboxylic acid ~C₁₃H₁₉NO₅ ~271.31 Boc, keto, carboxylic acid 3-Boc, 9-oxo, 7-COOH Peptide synthesis; pharmacological intermediates
9-[(tert-Butoxy)carbonyl]-3-oxa-9-azabicyclo[3.3.1]nonane-7-carboxylic acid C₁₃H₂₁NO₅ 271.31 Boc, ether, carboxylic acid 9-Boc, 3-oxa (ether), 7-COOH Enhanced solubility due to ether; stable at room temperature
tert-Butyl rac-(1R,5S,7s)-7-{[(benzyloxy)carbonyl]amino}-9-oxo-3-azabicyclo[3.3.1]nonane-3-carboxylate C₂₁H₂₈N₂O₅ 388.46 Boc, benzyloxycarbonylamino (Cbz), keto 3-Boc, 7-NH-Cbz, 9-oxo Stereoselective synthesis; amino-protected intermediate
(1R,5S)-tert-Butyl 7-benzyl-9-oxo-3,7-diazabicyclo[3.3.1]nonane-3-carboxylate C₁₉H₂₆N₂O₃ 330.43 Boc, benzyl, diaza (N at 3 and 7), keto 3-Boc, 7-benzyl, 9-oxo Nicotinic acetylcholine receptor modulation; increased nitrogen content
tert-Butyl 9-hydroxy-3-oxa-7-azabicyclo[3.3.1]nonane-7-carboxylate C₁₂H₂₁NO₄ 243.30 Boc, hydroxy, ether 7-Boc, 9-OH, 3-oxa Requires refrigeration (2–8°C); synthetic intermediate for hydroxyl-containing targets

Key Research Findings

Biological Activity: The diazabicyclo derivative (3,7-diaza) in demonstrates subtype-selective binding to nicotinic acetylcholine receptors, attributed to the additional nitrogen atom and benzyl substituent . The carboxylic acid group in the target compound facilitates its use in drug conjugates, contrasting with Cbz-protected analogs (), which prioritize amino group protection .

Stability and Reactivity :

  • The Boc group enhances stability under basic conditions but is cleaved under acidic conditions, a trait shared across all Boc-containing analogs .
  • 3-oxa variants (e.g., ) exhibit improved solubility due to the ether group but lack the keto group’s hydrogen-bonding capacity .

Synthetic Utility: The target compound’s carboxylic acid enables direct coupling to amines, making it preferable over hydroxy- or amino-substituted analogs (e.g., ) in peptide synthesis . Paraformaldehyde-mediated cyclization () is a common method for synthesizing bicyclic scaffolds, though reaction conditions vary with substituents .

Notes on Data Consistency and Availability

  • Molecular Formula Discrepancies: The target compound’s formula is inconsistently reported (e.g., C₁₃H₁₉NO₅ in vs. C₁₃H₂₁NO₅ in similar compounds). This may arise from positional isomerism or reporting errors.
  • Structural Variants: Minor changes (e.g., oxa vs. aza, Boc position) significantly alter properties, underscoring the need for precise characterization in research.

Q & A

Q. Table 1: Key Structural Properties

PropertyValue/DescriptorSource
Molecular FormulaC14_{14}H21_{21}NO5_5Inferred
Molecular Weight~307.33 g/molCalculated
Functional GroupsBoc, Carboxylic Acid, Bicyclic Ketone

Basic: What are recommended protocols for synthesizing and purifying this compound?

Methodological Answer:
Synthesis:

  • Boc Protection: Introduce the Boc group to the azabicyclo amine intermediate under anhydrous conditions using di-tert-butyl dicarbonate (Boc2_2O) and a base (e.g., DMAP) .
  • Cyclization: Optimize reaction conditions (e.g., solvent polarity, temperature) to stabilize the bicyclic core. Evidence suggests tert-butyl esters improve solubility during cyclization .

Purification:

  • Column Chromatography: Use silica gel with gradient elution (e.g., hexane/ethyl acetate) to separate by polarity .
  • Recrystallization: Employ solvents like dichloromethane/hexane to isolate high-purity crystals. Monitor purity via HPLC (C18 column, UV detection at ~210–260 nm) .

Basic: What safety precautions are critical during handling?

Methodological Answer:

  • Personal Protective Equipment (PPE): Wear nitrile gloves, lab coats, and chemical goggles. Use respiratory protection (e.g., N95 masks) if dust or aerosols are generated .
  • Ventilation: Conduct reactions in fume hoods to avoid inhalation of volatile byproducts (e.g., tert-butanol) .
  • Storage: Store at –20°C in airtight containers under inert gas (e.g., N2_2) to prevent hydrolysis of the Boc group .

Q. Table 2: Hazard Mitigation

HazardPrecautionReference
Skin IrritationUse chemically resistant gloves
Respiratory ExposureEnsure local exhaust ventilation

Advanced: How can stereochemical control be achieved during synthesis?

Methodological Answer:

  • Chiral Auxiliaries: Incorporate enantiopure starting materials (e.g., L-proline derivatives) to direct bicyclic ring formation .
  • Asymmetric Catalysis: Use transition-metal catalysts (e.g., Ru or Pd complexes) for ketone reduction or cyclization steps .
  • Analytical Validation: Confirm enantiomeric excess (ee) via chiral HPLC (e.g., Chiralpak AD-H column) or optical rotation measurements .

Advanced: How does the compound behave under varying pH and temperature conditions?

Methodological Answer:

  • pH Stability Studies:
    • Acidic Conditions: Monitor Boc group cleavage (e.g., in 1M HCl) via TLC or LC-MS. Carboxylic acid protonation may reduce solubility .
    • Basic Conditions: Assess ester hydrolysis (e.g., in NaOH) by tracking new carboxylate peaks in 13^{13}C NMR .
  • Thermal Stability:
    • Perform thermogravimetric analysis (TGA) to determine decomposition temperatures. Evidence suggests stability up to 150°C in inert atmospheres .

Q. Table 3: Stability Profile

ConditionObservationReference
pH 2–3 (acidic)Boc group hydrolysis >24 hrs
pH 10–12 (basic)Rapid ester cleavage
100°C (dry N2_2)No decomposition for 8 hrs

Advanced: What strategies are used to study its biological activity in enzyme inhibition assays?

Methodological Answer:

  • Target Selection: Prioritize enzymes with bicyclic ketone-binding pockets (e.g., proteases, oxidoreductases) based on structural analogs .
  • Kinetic Assays:
    • Use fluorescence-based assays (e.g., FRET substrates) to measure IC50_{50} values.
    • Conduct molecular docking (e.g., AutoDock Vina) to predict binding modes to active sites .
  • SAR Analysis: Synthesize derivatives (e.g., ester analogs) and correlate structural modifications with activity trends .

Advanced: How to resolve contradictions in reported solubility data?

Methodological Answer:

  • Method Standardization:
    • Use nephelometry to quantify solubility limits in solvents like DMSO, THF, and water.
    • Control temperature (±0.5°C) and agitation speed during measurements .
  • Data Reconciliation: Compare results with computational predictions (e.g., COSMO-RS) to identify outliers .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-[(Tert-butoxy)carbonyl]-9-oxo-3-azabicyclo[3.3.1]nonane-7-carboxylic acid
Reactant of Route 2
3-[(Tert-butoxy)carbonyl]-9-oxo-3-azabicyclo[3.3.1]nonane-7-carboxylic acid

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